molecular formula C11H11Cl B8717783 3-(Chloromethyl)-1,2-dihydronaphthalene CAS No. 62620-52-4

3-(Chloromethyl)-1,2-dihydronaphthalene

Cat. No.: B8717783
CAS No.: 62620-52-4
M. Wt: 178.66 g/mol
InChI Key: CRXCUWXIIRDCNT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2-dihydronaphthalene is a chlorinated derivative of 1,2-dihydronaphthalene, a bicyclic aromatic hydrocarbon. For instance, natural products like Cannabisin C and negundin B contain dihydronaphthalene cores and exhibit biological activity . Synthetic methods for dihydronaphthalenes include asymmetric catalysis (e.g., Tomioka’s work on α,β-unsaturated aldimines) and cycloaddition strategies (e.g., Yamamoto’s copper-catalyzed [4 + 2] reactions) . The chloromethyl substituent likely enhances electrophilicity and reactivity compared to non-halogenated analogs, making it valuable for further functionalization.

Properties

CAS No.

62620-52-4

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

IUPAC Name

3-(chloromethyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C11H11Cl/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2

InChI Key

CRXCUWXIIRDCNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 3-(Chloromethyl)-1,2-dihydronaphthalene with key analogs:

Compound Molecular Formula Molecular Weight Substituent Position Key Properties/Applications
This compound C₁₁H₁₁Cl 166.66 (calc.) 3-(chloromethyl) Likely high reactivity for electrophilic substitution; potential intermediate in drug synthesis
1,2-Dihydro-3-methylnaphthalene C₁₁H₁₂ 144.21 3-methyl Lower polarity; used in stability studies under hydrogen/nitrogen atmospheres
1,2-Dihydronaphthalene (unsubstituted) C₁₀H₁₀ 130.19 N/A Prone to dehydrogenation to naphthalene at elevated temperatures (20% conversion at 230°C under H₂)
3-Chloro-1,4-dihydroxynaphthalene C₁₀H₇ClO₂ 194.62 3-chloro, 1,4-dihydroxy Polar substituents enable applications in dye or polymer chemistry

Key Observations :

  • Substituent Effects : The chloromethyl group introduces both steric bulk and electronic effects (via Cl’s electronegativity), which may alter reaction pathways compared to methyl or hydroxyl analogs. For example, 1,2-dihydro-3-methylnaphthalene is less reactive in dehydrogenation studies, with conversions <10% under nitrogen at 230°C , whereas the unsubstituted dihydronaphthalene dehydrogenates readily (20% under H₂) .
  • Stability : Thermal stability decreases with substituent electronegativity. The chloromethyl group may destabilize the dihydronaphthalene core compared to methyl, though direct data is lacking.

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